molecular formula C31H26N2O4 B2906006 3-(3,3-diphenylpropanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887874-54-6

3-(3,3-diphenylpropanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2906006
CAS No.: 887874-54-6
M. Wt: 490.559
InChI Key: FNBBIWCGXIMGDU-UHFFFAOYSA-N
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Description

3-(3,3-Diphenylpropanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a benzofuran core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 4-methoxyphenyl moiety, while the 3-position of the benzofuran ring is modified with a 3,3-diphenylpropanamido substituent.

Key structural features include:

  • Carboxamide group: Enhances hydrogen-bonding capacity and solubility.
  • 4-Methoxyphenyl group: Electron-donating methoxy substituent may influence electronic properties and metabolic stability.
  • 3,3-Diphenylpropanamido side chain: Hydrophobic diphenyl groups likely impact lipophilicity and steric bulk.

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-36-24-18-16-23(17-19-24)32-31(35)30-29(25-14-8-9-15-27(25)37-30)33-28(34)20-26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBBIWCGXIMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide (CAS 887882-13-5)
  • Core : Benzofuran-2-carboxamide (identical to the target compound).
  • Substituents :
    • 3-Position : 2-([1,1'-biphenyl]-4-yl)acetamido (biphenyl moiety instead of diphenylpropanamido).
    • Carboxamide group : N-(3-fluorophenyl) vs. N-(4-methoxyphenyl).
  • Molecular Formula : C29H21FN2O3 vs. C31H25N2O4 (target).
  • Molecular Weight : 464.5 g/mol vs. 505.55 g/mol (target).
  • Key Differences : The fluorophenyl group introduces electronegativity, while the biphenylacetamido side chain reduces steric bulk compared to the diphenylpropanamido group.
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
  • Core: Cyclopropane-carboxamide (non-aromatic vs. benzofuran).
  • Substituents: Diethylamine and 4-methoxyphenoxy groups.
  • Relevance : Demonstrates the role of carboxamide groups in modulating solubility, but lacks the benzofuran system’s aromaticity.

Carboxamide Functionalization Patterns

N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide
  • Substituents : Chlorophenyl and cyclohexyl groups.
  • Relevance : Highlights the impact of halogenated aryl groups on bioactivity (e.g., antioxidant properties), though the target compound’s methoxyphenyl group may confer different electronic effects.
1-(3-Dimethylaminopropyl)-1-(4-Fluorophenyl)-1,3-Dihydroisobenzofuran-5-Carboxamide
  • Core : Isobenzofuran carboxamide (structural isomer of benzofuran).
  • Substituents: Fluorophenyl and dimethylaminopropyl groups.
  • Relevance: Substitution on the carboxamide nitrogen (dimethylaminopropyl) contrasts with the target’s methoxyphenyl group, affecting basicity and pharmacokinetics.

Furan-Containing Analogues

6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide
  • Core : Furopyridine carboxamide (pyridine-fused vs. benzene-fused benzofuran).
  • Substituents : Chloro, fluorophenyl, and pyrimidinyl cyclopropane groups.
  • Relevance : Demonstrates the versatility of fused furan systems in drug design, though the pyridine ring introduces additional nitrogen-based interactions.

Structural and Functional Comparison Table

Compound Name Core Structure Carboxamide Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzofuran N-(4-methoxyphenyl) 3,3-diphenylpropanamido C31H25N2O4 505.55 Methoxy enhances electron density
3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide Benzofuran N-(3-fluorophenyl) 2-([1,1'-biphenyl]-4-yl)acetamido C29H21FN2O3 464.5 Fluorine increases electronegativity
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide Cyclopropane N,N-diethyl 4-methoxyphenoxy C21H25NO3 339.43 Cyclopropane adds ring strain
1-(3-Dimethylaminopropyl)-1-(4-Fluorophenyl)-Isobenzofuran-5-Carboxamide Isobenzofuran 3-dimethylaminopropyl 4-fluorophenyl C21H23FN2O2 366.42 Isobenzofuran isomerism

Key Research Findings

  • Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances metabolic stability compared to halogenated analogs (e.g., fluorophenyl in ), which may be more prone to oxidative metabolism .
  • Electronic Profile : The benzofuran core’s aromaticity facilitates π-stacking interactions, a feature absent in cyclopropane or linear carboxamide derivatives .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingDCC/DMAP, CH₂Cl₂, 0°C → RT65–75>95%
Benzofuran FormationK₂CO₃, DMF, 80°C50–60>90%

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (μM)Selectivity IndexReference
Analog A (N-methoxyphenyl)EGFR0.1215.8
Analog B (N-ethoxyphenyl)COX-21.43.2

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